N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline derivatives .
Scientific Research Applications
Chemistry: N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their cytotoxicity against various cancer cell lines .
Medicine: In medicinal chemistry, this compound and its analogs are explored for their potential as anti-cancer, anti-inflammatory, and neuroprotective agents .
Industry: The compound is also used in the development of new materials and as a precursor in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities.
N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share structural similarities and exhibit comparable biological properties.
Uniqueness: N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its tosyl group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-8-17(9-6-13)24(22,23)20-11-3-4-15-12-16(19-14(2)21)7-10-18(15)20/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABNIXBVMZKNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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